Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate
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Overview
Description
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C21H28O7 It is known for its unique structure, which includes a phenyl group and multiple ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate typically involves the esterification of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-6-phenylhexane-1,5,5-tricarboxylic acid.
Reduction: Formation of 4-hydroxy-6-phenylhexane-1,5,5-tricarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Triethyl 4-oxo-6-phenylhexane-1,5,5-tricarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Another compound with multiple ester functionalities but with a triazine core.
Triethyl citrate: A simpler ester with three ester groups attached to a central citrate core.
Properties
CAS No. |
5472-29-7 |
---|---|
Molecular Formula |
C21H28O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
triethyl 1-benzyl-2-oxopentane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C21H28O7/c1-4-26-18(23)14-10-13-17(22)21(19(24)27-5-2,20(25)28-6-3)15-16-11-8-7-9-12-16/h7-9,11-12H,4-6,10,13-15H2,1-3H3 |
InChI Key |
PBTYFGJBXNRMTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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